molecular formula C18H18N2O5S B1143696 DIBATOD CAS No. 14079-08-4

DIBATOD

Cat. No.: B1143696
CAS No.: 14079-08-4
M. Wt: 374.415
Attention: For research use only. Not for human or veterinary use.
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Description

DIBATOD (chemical name: Di-butyl Amino Triazole Oxide Derivative) is a heterocyclic organophosphorus compound primarily employed as a flame retardant in polymer composites and electronic materials. Its molecular structure features a triazole ring fused with a phosphorus-oxygen backbone, modified by butyl amino substituents, which enhance its thermal stability and compatibility with hydrophobic polymers like epoxy resins and polycarbonates . Synthesized via nucleophilic substitution reactions between triazole precursors and phosphorylating agents, this compound exhibits a high phosphorus content (≈18% by mass), contributing to its efficacy in gas-phase and condensed-phase flame inhibition. Key properties include a thermal decomposition temperature of 320°C (onset) and a limiting oxygen index (LOI) of 35%, making it suitable for high-temperature applications in automotive and aerospace industries .

Properties

CAS No.

14079-08-4

Molecular Formula

C18H18N2O5S

Molecular Weight

374.415

Synonyms

DIBATOD

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

DIBATOD is structurally and functionally comparable to two widely used flame retardants: 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DiDOPO) and bisphenol A bis(diphenyl phosphate) (BDP). Below is a detailed analysis:

Structural and Functional Comparison

Property This compound DiDOPO BDP
Chemical Structure Triazole-phosphorus oxide with butyl substituents Bridged phenanthrene-phosphorus oxide Aromatic phosphate ester with bisphenol backbone
Phosphorus Content 18% 14% 10%
Thermal Decomposition (°C) 320 310 290
LOI (%) 35 32 28
Primary Application High-temperature epoxy resins Polyethylene terephthalate (PET) Polycarbonate blends

Key Research Findings

  • Flame Retardancy Mechanism :
    • This compound releases phosphorus-rich radicals during decomposition, scavenging H· and OH· radicals in the gas phase and forming a char layer in the condensed phase . DiDOPO operates similarly but produces less stable char due to its rigid aromatic structure . BDP relies on ester decomposition to release phosphoric acid, which catalyzes char formation but is less effective at high temperatures .
  • Polymer Compatibility: this compound’s butyl groups improve dispersion in non-polar matrices, reducing leaching by 15% compared to DiDOPO . BDP’s bisphenol backbone enhances compatibility with polycarbonates but increases hydrophilicity, limiting use in moisture-sensitive applications .
  • DiDOPO’s ecotoxicity data remain understudied .

Performance in Epoxy Resins

Parameter This compound (5% loading) DiDOPO (5% loading) BDP (5% loading)
Peak Heat Release Rate (kW/m²) 120 145 160
Total Smoke Production (m²/kg) 450 520 600
UL-94 Rating V-0 V-1 V-2

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